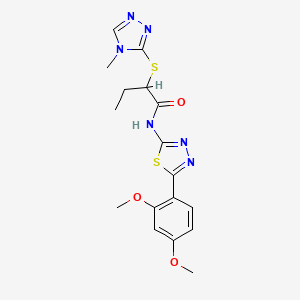
2-(2,2-Dibromocyclopropyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Enantioselective Synthesis
Enantiopure dihalocyclopropyl alcohols, like 2-(2,2-dibromocyclopropyl)ethanol, are synthesized through lipase-catalyzed kinetic resolution. This method results in enantiopure alcohols and esters, which are valuable in various chemical syntheses (Jacobsen et al., 2013).
2. Ethylene Biosynthesis and Flower Senescence
Ethanol in the holding solution can inhibit climacteric ethylene biosynthesis, which in turn affects the respiration rate and senescence in cut flowers, such as carnations. This finding is significant for the floral industry for prolonging the freshness of cut flowers (Heins & Blakely, 1980).
3. Organic Synthesis and Ring Opening Reactions
This compound is involved in phase-transfer conditions, where its ring-opening reactions produce acetylenic diethyl ketals and acetals. This process is influenced by the steric bulk of the substituents (Sydnes et al., 2005).
4. Intramolecular Interaction Studies
This compound is used to study intramolecular interactions between the hydroxyl group and the cyclopropane ring. Such interactions are essential in understanding the chemical behavior and reactivity of similar molecules (Ōki et al., 1969).
5. Biocatalysis and Chiral Alcohol Synthesis
In biocatalysis, compounds like this compound are used for synthesizing chiral alcohols. These chiral alcohols are crucial in pharmaceutical synthesis and other chemical industries (Guo et al., 2017).
6. Controlled Release of Bioactives
In the development of chitosan films, this compound is involved in creating inclusion complexes for controlled release of bioactive compounds. This has significant applications in food preservation and pharmaceuticals (Zarandona et al., 2020).
Propiedades
IUPAC Name |
2-(2,2-dibromocyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBATZDRKFBSYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2653144.png)
![(Z)-ethyl 1-cyclohexyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2653145.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide hydrochloride](/img/structure/B2653147.png)
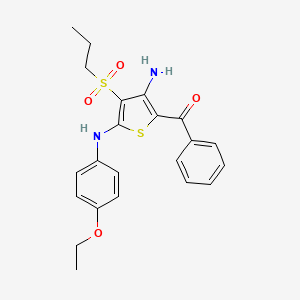
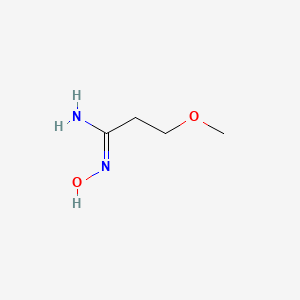
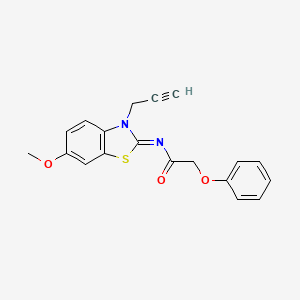
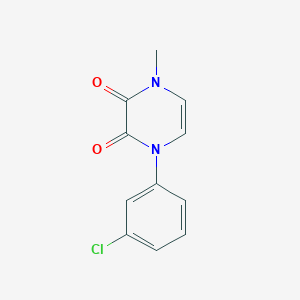
![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)
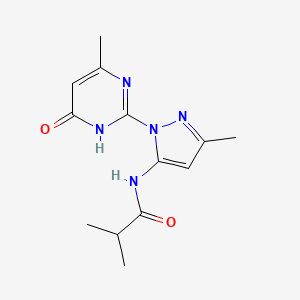
![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)


